molecular formula C11H10N2O2 B14002722 1-Benzyl-3-nitro-1h-pyrrole CAS No. 18159-11-0

1-Benzyl-3-nitro-1h-pyrrole

Cat. No.: B14002722
CAS No.: 18159-11-0
M. Wt: 202.21 g/mol
InChI Key: HZDRORMSKAGKHF-UHFFFAOYSA-N
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Description

1-Benzyl-3-nitro-1H-pyrrole (Molecular Formula: C11H10N2O2, Molecular Weight: 202.21 g/mol) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrole nucleus is a privileged scaffold in pharmaceuticals, confirmed by its presence in numerous FDA-approved drugs, and serves as a key pharmacophore due to its ability to interact with diverse biological targets through hydrophobic interactions and hydrogen bonding . This specific benzyl-substituted nitro-pyrrole derivative is primarily utilized as a synthetic intermediate or lead compound in the development of novel bioactive molecules. Research into analogous 1-aryl-2-nitropyrroles demonstrates their potential as versatile building blocks that can undergo reductive cyclization to form complex tricyclic structures, which are valuable scaffolds in the exploration of new therapeutic agents . The structural motif of the pyrrole ring is extensively investigated for its potent biological activities. Pyrrole-based compounds are recognized for their anticancer potential, often functioning as modulators of apoptosis proteins (e.g., Bim, Bax, Bcl-2) or as agents targeting microtubule polymerization, leading to cell cycle arrest and apoptosis in dividing cells . Concurrently, the pyrrole heterocycle is a common feature in many natural and synthetic antibacterial compounds, such as marinopyrroles and lynamicins, which show promising activity against resistant pathogens like MRSA and VRE . The ongoing challenge of antibacterial resistance underscores the importance of novel pyrrole derivatives in antibacterial research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and institutional regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18159-11-0

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-benzyl-3-nitropyrrole

InChI

InChI=1S/C11H10N2O2/c14-13(15)11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

HZDRORMSKAGKHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Contemporary Synthetic Methodologies for 1 Benzyl 3 Nitro 1h Pyrrole and Its Structural Analogs

Direct Synthesis Strategies for the Pyrrole (B145914) Ring Formation

The direct construction of the pyrrole ring is a primary focus in synthetic organic chemistry. These strategies often involve the formation of one or more carbon-nitrogen bonds in a single or sequential series of reactions, leading to the aromatic five-membered ring.

Cyclization Reactions for Pyrrole Nucleus Construction

Cyclization reactions are the most common and versatile methods for constructing the pyrrole nucleus. These reactions typically involve the condensation of acyclic precursors to form the heterocyclic ring.

The Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). rsc.orgnih.gov The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. nih.gov The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-substituted pyrroles by simply varying the amine component. rsc.orgmdpi.comrhhz.net For instance, the reaction of 2,5-hexanedione (B30556) with various amines can be performed under solvent-free and catalyst-free conditions, yielding the corresponding N-substituted pyrroles in excellent yields. rsc.org

Several modifications to the Paal-Knorr synthesis have been developed to improve yields, shorten reaction times, and employ milder conditions. Catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and various aluminas have been shown to be effective in promoting the reaction. mdpi.comarabjchem.org For example, CAN-catalyzed Paal-Knorr reactions of 1,4-diketones with various amines proceed in excellent yields under mild conditions. arabjchem.org Similarly, commercially available aluminas can effectively catalyze the solvent-free synthesis of N-substituted pyrroles. mdpi.com The use of β-cyclodextrin in aqueous media has also been reported as an efficient and green approach for this synthesis. rhhz.net

While the direct Paal-Knorr synthesis of 1-benzyl-3-nitro-1H-pyrrole is not explicitly detailed, the synthesis of its structural analog, 1-benzyl-2,5-dimethyl-1H-pyrrole, has been accomplished using this method. arabjchem.org A potential pathway to 3-nitropyrroles via the Paal-Knorr reaction could involve the use of a 1,4-dicarbonyl precursor bearing a nitro group.

Table 1: Examples of Paal-Knorr Synthesis of Substituted Pyrroles

1,4-Dicarbonyl CompoundAmineCatalyst/ConditionsProductYield (%)Reference
2,5-HexanedioneBenzylamineCe(NH₄)₂(NO₃)₆ (CAN), rt1-Benzyl-2,5-dimethyl-1H-pyrrole92 arabjchem.org
2,5-HexanedioneAnilineCATAPAL 200 Alumina, 60°C2,5-Dimethyl-1-phenyl-1H-pyrrole96 mdpi.com
2,5-Hexanedionep-Toluidineβ-Cyclodextrin, H₂O, 60°C2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole86 rhhz.net
2,5-HexanedioneBenzylamineNone, rt1-Benzyl-2,5-dimethyl-1H-pyrrole95 rsc.org
2,5-Hexanedione(S)-Methyl 2-aminopropanoateMgI₂, CH₂Cl₂, rtMethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate91 sioc-journal.cn

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. researchgate.netthieme-connect.de This method is particularly valuable for the synthesis of polysubstituted pyrroles and has been the subject of various modifications, including the use of non-conventional conditions like microwave irradiation and mechanochemical synthesis to improve efficiency and yields. nih.govnih.govbohrium.com

The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring. thieme-connect.de The Hantzsch synthesis has been successfully applied to the synthesis of complex molecules, including the active pharmaceutical ingredient atorvastatin. nih.govnih.gov

While a direct Hantzsch synthesis of this compound is not commonly reported, the methodology is adaptable for the synthesis of various substituted pyrroles. A four-component, one-pot reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane (B149229) in the presence of chitosan (B1678972) as an organocatalyst under microwave irradiation has been developed for the synthesis of substituted pyrroles, demonstrating the potential for incorporating a nitro group. nih.gov

Table 2: Examples of Hantzsch-type Multicomponent Synthesis of Substituted Pyrroles

β-Ketoester/Dicarbonylα-Haloketone/AldehydeAmineOther ComponentCatalyst/ConditionsProductYield (%)Reference
Ethyl acetoacetateChloroacetoneNH₃ (aq)-RefluxEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylateModerate thieme-connect.de
DimedoneAromatic aldehydesAmmonium acetate-Manual grinding, rtPolyhydroquinolinesGood-Excellent nih.gov
Ethyl acetoacetateAromatic aldehydesAnilineNitromethaneChitosan, MicrowavePolysubstituted pyrroles76-91 nih.gov
1,3-DiketonePhenacyl bromideAnilines-Yb(OTf)₃4-Substituted pyrroles- thieme-connect.de

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted pyrroles, offering high efficiency, selectivity, and functional group tolerance. organic-chemistry.orgnih.gov

Palladium-catalyzed methodologies are particularly prominent. These include the direct arylation of pre-existing pyrrole rings and the construction of the pyrrole nucleus from acyclic precursors. nih.gov For instance, palladium-catalyzed direct arylation of 2,5-substituted pyrroles with diaryliodonium salts allows for the synthesis of tri-, tetra-, and even penta-substituted pyrroles. nih.gov Another approach involves the palladium-catalyzed reductive insertion of isocyanide into alkynyl imines to generate 2-amino-4-cyanopyrrole derivatives. acs.org Furthermore, palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines provides a route to 3-bromopyrroles, which can be further functionalized. rsc.org

Copper-catalyzed reactions also offer efficient pathways to substituted pyrroles. Copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides a versatile method for the synthesis of a variety of N-H pyrroles. nih.gov Additionally, copper-catalyzed reactions of terminal alkynes with nitrones have been developed for the selective synthesis of pyrrole derivatives. acs.org A novel approach for the synthesis of N-substituted pyrroles involves the reaction of nitroarenes with 2,5-dimethoxytetrahydrofuran (B146720) using indium in dilute aqueous HCl, which proceeds via in situ reduction of the nitro group to an amine followed by cyclization. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Synthesis of Substituted Pyrroles

CatalystSubstratesProduct TypeYield (%)Reference
Pd(OAc)₂2,5-Disubstituted pyrrole, Diaryliodonium salt3-Aryl-2,5-disubstituted pyrroleup to 87 nih.gov
Pd(dba)₂Alkynyl imine, Isocyanide2-Amino-4-cyanopyrroleup to 94 acs.org
Pd(OAc)₂Bromoalkyne, N-allylamine3-Bromopyrroleup to 82 rsc.org
(IPr)CuHEnyne, NitrilePolysubstituted N-H pyrroleup to 98 nih.gov
CuITerminal alkyne, Nitrone1-Aza-1-buten-3-yne or 2-Azetidinone- acs.org

Organocatalysis has gained significant traction as a green and efficient alternative to metal-catalyzed reactions for the synthesis of pyrroles. nih.govrsc.org These methods often utilize small organic molecules to catalyze the formation of the pyrrole ring through various mechanisms.

A notable example is the four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane, catalyzed by chitosan under microwave irradiation, which affords substituted pyrroles in good to excellent yields. nih.gov This approach demonstrates the direct incorporation of a nitro group into the pyrrole ring structure. Other organocatalysts, such as squaric acid and choline (B1196258) chloride/urea, have also been effectively used in Paal-Knorr type reactions. nih.gov Formal [3+2] cycloaddition reactions catalyzed by organophosphines represent another powerful strategy for constructing the pyrrole skeleton. nih.gov

Table 4: Examples of Organocatalytic Synthesis of Substituted Pyrroles

CatalystSubstratesProduct TypeYield (%)Reference
Chitosan1,3-Dicarbonyl, Amine, Aldehyde, NitromethaneSubstituted pyrrole76-91 nih.gov
Squaric acidTetrahydro-2,5-dimethoxyfuran, Aryl amineN-Aryl pyrrole85-97 nih.gov
Choline chloride/urea1,4-Dione, AmineN-Substituted pyrrole56-99 nih.gov
OrganophosphineActivated alkyne, Isocyanide2,3-Di-EWG-substituted pyrrole18-79 nih.gov

Photochemical and Electrochemical Synthesis of Substituted Pyrroles

Photochemical and electrochemical methods offer unique and often milder alternatives for the synthesis of pyrroles and their derivatives. These techniques utilize light or electricity as traceless reagents to drive chemical transformations.

Photochemical synthesis can be employed for various transformations leading to pyrrole derivatives. For instance, the irradiation of halogenated furan and thiophene (B33073) derivatives in aromatic solutions can lead to the formation of aryl-substituted heterocycles. researchgate.net While direct photochemical synthesis of this compound is not well-documented, photochemical methods have been used to induce DNA cleavage by halogenated oligo-N-methylpyrrolecarboxamides, suggesting the potential for photo-induced reactions on the pyrrole core. clockss.org Photochemical methods have also been developed for the synthesis of silver nanoparticles used in the detection of nitrated peptides. nih.gov

Electrochemical synthesis provides a powerful and sustainable approach for constructing heterocyclic compounds. nih.gov The electrochemical reduction of nitroarenes can lead to the formation of various nitrogen-containing heterocycles. researchgate.net While specific examples for the electrochemical synthesis of this compound are scarce, the general principle of using electrochemical methods to generate reactive intermediates for cyclization reactions holds promise for future synthetic developments in this area.

Functionalization of Pre-formed Pyrrole Rings for N-Benzylation

The synthesis of this compound can be envisioned through two primary routes: the N-benzylation of a pre-nitrated pyrrole or the nitration of a pre-formed N-benzylpyrrole. The functionalization of an existing pyrrole ring is a common and versatile strategy. wikipedia.org Methodologies such as the Paal-Knorr, Hantzsch, or Knorr syntheses are foundational for creating the initial pyrrole ring, which can then be subjected to further modifications. lucp.netwikipedia.orgnih.gov

The introduction of a nitro group onto a pyrrole ring is a classic electrophilic aromatic substitution. However, controlling the position of nitration (regioselectivity) is a significant challenge. The pyrrole ring is highly reactive, and electrophilic attack generally occurs at the α-positions (C2 or C5) because the resulting cationic intermediate (Wheland intermediate) is more stabilized by charge delocalization than the intermediate formed from attack at the β-positions (C3 or C4). msu.eduwikipedia.org

To achieve the desired 3-nitro substitution pattern, specific strategies must be employed. The electronic environment of the pyrrole ring can be modified by the N-substituent. For instance, attaching an electron-withdrawing group to the indole (B1671886) nitrogen, a related heterocyclic system, deactivates the pyrrole portion and can influence the site of electrophilic attack. nih.gov The choice of nitrating agent and solvent system is crucial for directing the substitution. Common nitrating agents include nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) or trifluoroacetic anhydride. wikipedia.orgresearchgate.net

Studies on the nitration of N-protected indoles, which serve as a useful analogue, demonstrate that solvent choice can dramatically alter regioselectivity. Nitration in acetic acid can yield different product ratios compared to reactions run in the more acidic trifluoroacetic acid, which has been shown to favor substitution on the benzene (B151609) ring portion of the indole. nih.gov For pyrroles themselves, direct nitration often leads to a mixture of 2-nitro and 3-nitro isomers, along with polysubstituted products, necessitating careful optimization of reaction conditions or the use of protecting group strategies to achieve high selectivity for the 3-position.

Table 1: Comparison of Nitration Conditions for Indole Analogs

Substrate Nitrating Agent Solvent Temperature Major Product(s) Reference
Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester HNO₃ Trifluoroacetic acid 0 °C 6-nitro derivative (69%) nih.gov
Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester HNO₃ Acetic anhydride 0 °C 2-nitro derivative (Selective) nih.gov

The introduction of a benzyl (B1604629) group onto the nitrogen atom of a pyrrole ring is a key step in synthesizing the target compound. This N-alkylation is typically achieved by reacting the pyrrole (or a suitable pre-nitrated pyrrole) with a benzylating agent. beilstein-journals.org

A common and straightforward method involves the reaction of pyrrole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. organic-chemistry.org The base deprotonates the pyrrole nitrogen, generating a nucleophilic pyrrolide anion that subsequently attacks the electrophilic benzyl halide. A variety of bases and solvent systems can be used for this transformation. For example, potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is effective. organic-chemistry.org The use of ionic liquids has also been reported to facilitate highly regioselective N-substitution of pyrroles with alkyl halides, offering a greener alternative to traditional volatile organic solvents. organic-chemistry.org

Another powerful technique for N-alkylation is the Mitsunobu reaction. researchgate.net This method allows for the N-benzylation of pyrroles using benzyl alcohol, which is a less hazardous reagent than benzyl halides. The reaction is typically carried out using a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This approach is known for its mild conditions and broad substrate scope.

Table 2: Selected Methods for N-Benzylation of Pyrrole Derivatives

Pyrrole Substrate Benzylating Agent Reagents/Catalyst Solvent Yield Reference
Pyrrole Benzyl chloride K₂CO₃ DMF Excellent organic-chemistry.org
Pyrrole Benzyl bromide Base Not specified Quantitative beilstein-journals.org
Diketopyrrolopyrrole Benzyl alcohol PBu₃, DIAD Not specified High researchgate.net

Optimization of Synthetic Parameters and Green Chemistry Considerations

Optimizing synthetic pathways to improve efficiency, reduce waste, and use more environmentally benign materials is a central goal of modern chemistry. lucp.netacs.org The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles. lucp.netbeilstein-journals.org

The choice of solvent can profoundly impact the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. numberanalytics.com In the context of pyrrole synthesis, particularly the Clauson-Kaas and Paal-Knorr reactions used to form N-substituted pyrroles, extensive research has been conducted on solvent effects. beilstein-journals.orgnih.gov

Traditionally, these reactions were performed in organic solvents like toluene, dioxane, or acetonitrile. beilstein-journals.orgnih.gov However, in pursuit of greener methodologies, significant efforts have been made to replace these volatile organic compounds (VOCs). Water has emerged as an excellent and environmentally friendly solvent for many pyrrole syntheses. beilstein-journals.orgbeilstein-journals.org For instance, the iron(III) chloride-catalyzed synthesis of N-substituted pyrroles from various amines and 2,5-dimethoxytetrahydrofuran proceeds in high yields in water. beilstein-journals.orgbeilstein-journals.org

Beyond water, other green reaction media have been explored. Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully used as recyclable and non-toxic solvent systems. beilstein-journals.org Furthermore, performing reactions under solvent-free conditions represents an ideal green chemistry approach, minimizing waste generation entirely. acs.orgbeilstein-journals.orgnih.gov Several catalyst systems have been developed that are highly effective for pyrrole synthesis in the absence of any solvent. beilstein-journals.orgnih.gov The nucleophilicity and polarity of the solvent can also play a critical role in the polymerization of pyrrole, where more nucleophilic solvents can lead to polymers with shorter conjugation lengths. researchgate.net

Table 3: Effect of Solvent on the Yield of N-Arylpyrroles via Clauson-Kaas Synthesis

Catalyst Solvent Temperature (°C) Yield (%) Reference
Sc(OTf)₃ (3 mol%) 1,4-Dioxane 100 74-95 beilstein-journals.orgnih.gov
FeCl₃·7H₂O (2 mol%) H₂O 60 74-98 beilstein-journals.orgbeilstein-journals.org
Ca(NO₃)₂·4H₂O (40 mol%) No Solvent Not specified 55-85 beilstein-journals.orgnih.gov

Catalysis is a cornerstone of efficient and selective organic synthesis. numberanalytics.com For the synthesis of N-substituted pyrroles, a wide array of catalysts have been investigated, including Brønsted acids, Lewis acids, and transition metals. lucp.netbeilstein-journals.orgnih.govrsc.org Lewis acids such as scandium triflate (Sc(OTf)₃) and iron(III) chloride (FeCl₃) have proven to be highly effective in catalyzing the Paal-Knorr and Clauson-Kaas reactions. beilstein-journals.orgnih.gov

A major focus within green chemistry is the development of heterogeneous catalysts. researchgate.netnih.gov Unlike homogeneous catalysts that are dissolved in the reaction mixture, heterogeneous catalysts exist in a different phase (typically solid) and offer significant advantages, including simple separation from the reaction mixture (often by filtration), potential for recycling and reuse, and reduced generation of contaminated waste streams. researchgate.netmdpi.com

Numerous heterogeneous systems have been successfully applied to pyrrole synthesis. Examples include:

Acid-treated clays (B1170129): Montmorillonite K10 and KSF clays have been used as recyclable catalysts for four-component synthesis of functionalized pyrroles. researchgate.net

Nanocatalysts: Acid-treated halloysite (B83129) nanotubes (HNTs) have been employed as an eco-friendly and efficient nanocatalyst for pyrrole synthesis in ethanol (B145695) at room temperature. mdpi.com

Supported acids: Silica sulfuric acid (SSA) has been used for solvent-free Clauson-Kaas synthesis. beilstein-journals.org

Magnetic nanoparticles: Catalysts supported on magnetic nanoparticles, such as Fe₃O₄@-γ-Fe₂O₃-SO₃H, allow for extremely easy recovery from the reaction mixture using an external magnet and have shown high reusability. beilstein-journals.org

These heterogeneous catalysts not only align with green chemistry principles but also offer practical advantages for industrial-scale production. mdpi.com

Table 4: Comparison of Various Catalysts for N-Substituted Pyrrole Synthesis

Catalyst Catalyst Type Key Advantages Reaction Reference
Sc(OTf)₃ Homogeneous Lewis Acid High activity at low loading Clauson-Kaas beilstein-journals.orgnih.gov
Iron(III) chloride Homogeneous Lewis Acid Inexpensive, effective in water Clauson-Kaas beilstein-journals.orgbeilstein-journals.org
Acid Treatment HNTs Heterogeneous Nanoclay Eco-friendly, high efficiency Paal-Knorr mdpi.com
γ-Al₂O₃ Heterogeneous Solid Acid Commercially available, recyclable Paal-Knorr mdpi.com
H₃PW₁₂O₄₀/SiO₂ Heterogeneous Acid Effective under MW/solvent-free Clauson-Kaas beilstein-journals.org

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. acs.orgacs.org This approach offers several advantages over traditional batch processing, including superior control over reaction parameters like temperature, pressure, and residence time, enhanced heat and mass transfer, improved safety profiles for highly exothermic reactions, and the potential for straightforward automation and scaling. acs.orgru.nl

The synthesis of pyrroles has been successfully adapted to flow chemistry systems. The Paal-Knorr cyclocondensation, which can be strongly exothermic, benefits greatly from the high heat transfer capabilities of microreactors, allowing reactions to be run safely at high concentrations. ru.nl Researchers have developed flow methods for the Hantzsch and Clauson-Kaas pyrrole syntheses, achieving high yields and significantly reducing reaction times. wikipedia.orgacs.orgresearchgate.net

For example, a flow chemistry method for pyrrole synthesis was developed and optimized in microreactors, achieving near-quantitative yields. acs.org This method was then scaled up in a larger microstructured flow reactor, enabling the production of a pyrrole derivative at a rate of 55.8 grams per hour. acs.orgru.nl Such systems are ideal for rapid reaction screening and optimization, allowing for the efficient development of robust synthetic protocols for valuable compounds like this compound. ru.nl

Table 5: Application of Flow Chemistry in Pyrrole Synthesis

Reaction Type Reactor Catalyst Conditions Key Outcome Reference
Paal-Knorr Glass Microstructured Reactor None Continuous flow Production rate of 55.8 g/hr acs.orgru.nl
Clauson-Kaas Stainless-steel capillary p-TsOH 0.250 mL/min flow rate High yields, simplified workup acs.org

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic Elucidation in 1 Benzyl 3 Nitro 1h Pyrrole Chemistry

Conformational Analysis via Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For 1-benzyl-3-nitro-1H-pyrrole, techniques such as NOESY, ROESY, and dynamic NMR are particularly insightful.

Application of NOESY/ROESY for Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR experiments that provide information about the spatial proximity of protons within a molecule. columbia.edu The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, typically up to 4-5 Å apart. columbia.edu The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances.

In the context of this compound, NOESY/ROESY experiments can be used to establish the relative orientation of the benzyl (B1604629) and pyrrole (B145914) rings. Cross-peaks in the 2D spectrum would indicate spatial proximity between the benzyl protons and the protons on the pyrrole ring, helping to define the preferred conformation of the molecule in solution. For instance, correlations between the benzyl CH₂ protons and the pyrrole ring protons would confirm a folded or extended conformation. These techniques are also invaluable for distinguishing between regioisomers that may form during synthesis. For example, in the benzylation of nitro-substituted indoles, 2D NMR methods like NOESY can help determine the exact position of the benzyl group by observing correlations to specific protons on the indole (B1671886) ring.

The choice between NOESY and ROESY often depends on the molecular weight of the compound. columbia.edu For small to medium-sized molecules like this compound, ROESY can be advantageous as it avoids the issue of zero or negative NOEs that can occur for molecules with certain correlation times. columbia.edu Furthermore, 2D NOESY/EXSY experiments can be employed to study chemical exchange processes, such as the equilibration between different diastereomers. acs.orgresearchgate.net

Dynamic NMR for Rotational Barriers of the N-Benzyl Group

Dynamic NMR (DNMR) spectroscopy is utilized to study the rates of conformational changes in molecules, such as the rotation around single bonds. rsc.orgresearchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. rsc.orgresearchgate.net

For this compound, the rotation of the N-benzyl group relative to the pyrrole ring can be investigated using DNMR. At low temperatures, this rotation might be slow on the NMR timescale, leading to distinct signals for protons in different rotational conformations. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. rsc.org By analyzing the line shapes of the spectra at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. rsc.orgresearchgate.net

The study of rotational barriers is crucial for understanding the molecule's flexibility and how its conformation might influence its reactivity. The presence of a significant rotational barrier can lead to the existence of stable atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. unibo.it The solvent can also play a significant role in the magnitude of the rotational barrier. researchgate.net

Vibrational Spectroscopy for Bond Characterization and Reaction Pathway Monitoring (e.g., IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These methods are highly sensitive to the types of chemical bonds present and their environment, making them excellent for functional group identification and for monitoring changes during a chemical reaction. uni-siegen.de

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sauni-siegen.de Raman spectroscopy, on the other hand, is a light scattering technique where the scattered light has a different frequency from the incident light due to interaction with the molecule's vibrations. ksu.edu.sa The two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa, based on the selection rules related to changes in the dipole moment and polarizability, respectively. ksu.edu.sauni-siegen.de

For this compound, IR and Raman spectra would exhibit characteristic bands for the functional groups present. For example:

C-H stretching vibrations: Aromatic and aliphatic C-H stretching bands would appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. scialert.net

N-O stretching of the nitro group: The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C=C and C-N stretching of the pyrrole ring: These vibrations would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). mdpi.com

C-S stretching: In related thiazole-containing compounds, C-S stretching modes are observed. scialert.net

By monitoring the appearance or disappearance of specific vibrational bands, these techniques can be used to follow the progress of reactions involving this compound, such as reductions of the nitro group or substitutions on the pyrrole ring.

Table 1: Representative Vibrational Frequencies for Related Structures

Functional Group Typical Wavenumber Range (cm⁻¹) Reference
C-H Stretching (Aromatic) 3100-3000 scialert.net
N-O Asymmetric Stretching (Nitro) 1560-1500 N/A
N-O Symmetric Stretching (Nitro) 1360-1300 N/A
C-N Stretching 1468-1455 scialert.net
C-H In-plane Bending 1274-1057 scialert.net

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of compounds with the same nominal mass but different chemical formulas.

In the study of reactions involving this compound, HRMS is critical for identifying reaction intermediates and products. aau.dkgoogle.com By obtaining the exact mass of a species, its molecular formula can be confidently proposed. This is particularly useful in complex reaction mixtures where multiple products and byproducts may be formed. For example, in the synthesis of pyrrole compounds, HRMS is used to confirm the identity of the desired products. google.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information about the original ion by revealing its fragmentation pathways. wikipedia.orgnationalmaglab.org The fragmentation is typically induced by collision with an inert gas, a process called collision-induced dissociation (CID). wikipedia.org

For this compound, an MS/MS experiment would involve selecting the protonated molecule [M+H]⁺ and then subjecting it to fragmentation. The resulting fragment ions would provide clues about the molecule's structure. For example, the loss of the nitro group (NO₂) or the benzyl group (C₇H₇) would be expected fragmentation pathways. The fragmentation patterns of related nitro-substituted chalcones have been studied, showing characteristic losses such as the phenyl group and carbon monoxide. researchgate.net The study of these fragmentation patterns helps in the structural elucidation of unknown compounds and in distinguishing between isomers. researchgate.netuakron.edu

Table 2: Potential Fragmentation Pathways for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
[M+H]⁺ [M+H - NO₂]⁺ NO₂
[M+H]⁺ [M+H - C₇H₇]⁺ C₇H₇

Solid-State Structural Elucidation via X-ray Crystallography for Molecular Conformation

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the crystal lattice. This includes the dihedral angle between the pyrrole and benzyl rings, which is a key conformational parameter. iucr.orgnih.gov In similar structures, such as 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde and 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the pyrrole and benzyl rings are often found to be nearly perpendicular to each other. iucr.orgnih.gov

The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal. iucr.orgnih.gov This information is crucial for understanding the physical properties of the solid material.

Table 3: Crystallographic Data for a Related Compound: 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Parameter Value Reference
Chemical Formula C₁₂H₁₀N₂O₃ iucr.org
Molecular Weight 230.22 iucr.org
Crystal System Triclinic iucr.org
Space Group P-1 iucr.org
a (Å) 7.2643 (8) iucr.org
b (Å) 8.3072 (10) iucr.org
c (Å) 9.2570 (12) iucr.org
α (°) 104.10 (2) iucr.org
β (°) 96.463 (11) iucr.org
γ (°) 96.92 (2) iucr.org
Volume (ų) 531.98 (11) iucr.org
Z 2 iucr.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde
1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide
Lixivaptan
N-[3-chloro-4-(5H-pyrrolo-[2,1-c] columbia.eduiucr.orgbenzodiazepin-10(11H)-ylcarbonyl)phenyl]-5-fluoro-2-methylbenzamide
4-bromo-2-formyl-1-tosyl-1H-pyrrole
(E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole
6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is governed by a delicate balance of attractive and repulsive intermolecular forces. For this compound, the key interactions expected to play a significant role are hydrogen bonds, π-π stacking, and other weaker van der Waals forces.

Hydrogen Bonding:

The nitro group is a potent hydrogen bond acceptor. In the absence of strong hydrogen bond donors, such as N-H or O-H groups directly on the pyrrole ring, weak C-H···O hydrogen bonds are anticipated to be significant. The aromatic C-H bonds of the benzyl group and the C-H bonds of the pyrrole ring can act as donors to the oxygen atoms of the nitro group. This type of interaction is commonly observed in the crystal structures of nitro-substituted aromatic compounds. For instance, in the crystal structure of (E)-N'-benzyl-idene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide, molecules are linked by N-H···O hydrogen bonds, forming a three-dimensional network. nih.gov Similarly, in 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, C-H···O hydrogen bonds link molecular dimers into chains. iucr.org

π-π Stacking Interactions:

Other Non-Covalent Interactions:

Expected Crystal Packing Motif:

Data from Related Compounds:

To illustrate the types of intermolecular interactions discussed, the following tables present data from the crystal structures of related substituted pyrrole derivatives.

Compound NameInteracting GroupsInteraction TypeDistance (Å) / Angle (°)Reference
(E)-N'-benzyl-idene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazideN-H···OHydrogen Bond- nih.gov
(E)-N'-benzyl-idene-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazidePyrrole···Pyrroleπ-π Stacking3.765(11) nih.gov
1-Benzyl-4-formyl-1H-pyrrole-3-carboxamideN-H···OHydrogen Bond- iucr.orgbldpharm.com
1-Benzyl-4-formyl-1H-pyrrole-3-carboxamideC-H···OHydrogen Bond- iucr.orgbldpharm.com
1-Benzyl-4-formyl-1H-pyrrole-3-carboxamideC-H···πC-H···π Interaction- iucr.orgbldpharm.com
(4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylatePyrrole···Nitrobenzeneπ-π Stacking3.7414(10) nih.gov
(4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylateNitro-O···PyrroleO···π Interaction- nih.gov

Exploration of Reactivity and Mechanistic Pathways of 1 Benzyl 3 Nitro 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS), exhibiting greater reactivity than benzene (B151609). pearson.comonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing the ring's nucleophilicity. pearson.com However, the substituents on the 1-benzyl-3-nitro-1H-pyrrole ring—the N-benzyl group and the C-3 nitro group—exert profound and often opposing effects on the rate and orientation of further electrophilic attack.

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C-2 (α) position. This preference is attributed to the greater stability of the resulting cationic intermediate (σ-complex), which can be described by three resonance structures, as opposed to the two resonance structures available for C-3 (β) attack. onlineorganicchemistrytutor.com This delocalization more effectively accommodates the positive charge, lowering the activation energy for the α-pathway.

The presence of an N-benzyl group modifies this intrinsic regioselectivity. Research on the nitration of 1-benzylpyrrole (B1265733) has shown a significant increase in the proportion of substitution at the C-3 position compared to unsubstituted pyrrole or 1-methylpyrrole. cdnsciencepub.com This suggests that the steric bulk of the benzyl (B1604629) group may hinder the approach of the electrophile to the adjacent C-2 and C-5 positions, thereby favoring attack at the less hindered C-3 and C-4 positions. In a key study, the nitration of 1-benzylpyrrole with fuming nitric acid in acetic anhydride (B1165640) yielded a mixture of 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole, with the latter being the major product. cdnsciencepub.com

Table 1: Regioselectivity in the Mononitration of 1-Benzylpyrrole cdnsciencepub.com
ProductPosition of NitrationApproximate Yield in Mixture
1-Benzyl-3-nitropyrroleC-3 (β)~60%
1-Benzyl-2-nitropyrroleC-2 (α)~40%

Once the nitro group is installed at the C-3 position, it drastically alters the reactivity of the pyrrole ring toward subsequent electrophilic aromatic substitution. The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which operates through both a negative inductive effect (-I) and a negative resonance effect (-R). assets-servd.hostshaalaa.com It pulls electron density out of the aromatic system, making the ring significantly less nucleophilic and therefore less reactive towards electrophiles. youtube.commasterorganicchemistry.com

Nucleophilic Reactions Involving the Nitro Group or Pyrrole Ring

The presence of the electron-withdrawing nitro group not only deactivates the pyrrole ring towards electrophiles but also activates it for nucleophilic attack. This dual nature opens up alternative reaction pathways, primarily involving the reduction of the nitro group itself or, under specific conditions, nucleophilic substitution on the ring.

The nitro group of this compound can be readily reduced to an amino group, yielding the corresponding 1-benzyl-1H-pyrrol-3-amine. This transformation is a common and synthetically valuable reaction for nitroaromatic compounds. A variety of reducing agents can accomplish this conversion. An established method involves the use of a metal in acidic media, such as tin (Sn) in methanol (B129727) saturated with hydrogen chloride. cdnsciencepub.com This method has been successfully applied to the reductive acetylation of 1-benzyl-3-nitropyrrole, where the initially formed amine is trapped in situ by an acetylating agent. cdnsciencepub.com Other methodologies, such as catalytic hydrogenation or the use of dissolving metal reductions like the Birch reduction, are also viable for reducing electron-deficient pyrroles. pu.ac.ke

Table 2: Example of a Reduction Reaction of a 1-Benzyl-3-nitropyrrole Derivative cdnsciencepub.com
SubstrateReagentsPrimary ProductNotes
1-Benzyl-3-nitropyrrole1. Tin (Sn), Methanol/HCl 2. Acetic AnhydrideN-(1-benzyl-1H-pyrrol-3-yl)acetamideThe reduction yields the amine, which is subsequently acetylated.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aromatic rings bearing strong electron-withdrawing groups, such as nitro groups. wikipedia.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, the first step of which is the formation of a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex. wikipedia.orgmdpi.comyoutube.com For a stable Meisenheimer complex to form and lead to a substitution product, a good leaving group must be present on the ring.

In the case of this compound, the C-2, C-4, and C-5 positions are occupied by hydrogen atoms, which are poor leaving groups. Therefore, a direct SNAr reaction is not a facile process. However, the electron-deficient nature of the ring means that the formation of a Meisenheimer-type adduct through the addition of a strong nucleophile is mechanistically plausible. youtube.com The stability and subsequent reactivity of such an adduct would depend on the reaction conditions. Studies on related compounds, such as 2,5-dinitro-1-methyl-pyrrole, have shown that nucleophilic substitution of a nitro group can occur. The presence of the N-alkyl (or N-benzyl) group is crucial, as it prevents the deprotonation of an N-H proton by a basic nucleophile, which would otherwise form an unreactive pyrrolide anion and shut down ring reactivity.

Cycloaddition Chemistry of the Pyrrole Ring System

The aromaticity of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions, as these processes involve the loss of aromatic stabilization in the transition state. wikipedia.org However, the electronic nature of the substituents on the ring can modulate this reactivity, making cycloadditions feasible under certain conditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. organic-chemistry.orgsigmaaldrich.com For a "normal-demand" Diels-Alder reaction, the diene should be electron-rich. Since the pyrrole ring in this compound is rendered electron-poor by the nitro group, it is expected to be a very poor diene in such reactions. Conversely, this electron deficiency makes it a potential candidate for "inverse-electron-demand" Diels-Alder reactions, where it could act as the dienophile component, reacting with an electron-rich diene. organic-chemistry.org

More likely is the participation of the C4=C5 double bond of the pyrrole as a dienophile in a normal-demand Diels-Alder reaction, reacting with an external diene. The electron-withdrawing nitro group at C-3 would activate this adjacent double bond towards cycloaddition.

Additionally, the pyrrole system can participate in 1,3-dipolar cycloadditions. ias.ac.in These reactions are highly versatile for constructing five-membered heterocyclic rings. nih.govmdpi.com Depending on the nature of the 1,3-dipole, the electron-deficient this compound could act as the dipolarophile, again with the C4=C5 bond being the most probable site of reaction due to activation by the conjugated nitro group. While specific examples involving this compound are not extensively documented, the principles of cycloaddition chemistry suggest that its reactivity would be governed by the strong electronic perturbation induced by the nitro substituent.

[3+2] Cycloaddition Reactions with Nitroalkenes and Other Dienophiles

The [3+2] cycloaddition is a powerful pericyclic reaction that involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. The reactivity of this compound in such reactions is dictated by the strong electron-withdrawing nature of the nitro group. This group significantly reduces the electron density of the pyrrole ring, particularly at the C4 and C5 positions.

Consequently, the C4=C5 double bond of this compound is electron-deficient, making the molecule a suitable dipolarophile for [3+2] cycloaddition reactions. However, this electron deficiency means it is expected to react readily with electron-rich 1,3-dipoles rather than electron-deficient partners like nitroalkenes. A reaction between two electron-poor species would be electronically mismatched and therefore kinetically disfavored.

The expected reaction would involve this compound acting as the dipolarophile and reacting with electron-rich 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides. mdpi.commdpi.com This type of reaction, classified as an inverse-electron-demand 1,3-dipolar cycloaddition, would lead to the formation of complex fused heterocyclic systems. While specific experimental studies on this compound are not extensively documented, the general reactivity pattern for electron-deficient heterocycles provides a strong predictive model for its behavior.

General Scheme: [3+2] Cycloaddition with this compound
A general reaction scheme showing this compound reacting with a generic 1,3-dipole (X-Y-Z) to form a fused five-membered ring product.
Figure 1: Predicted [3+2] cycloaddition pathway where the electron-deficient pyrrole reacts with an electron-rich 1,3-dipole.

Below is a representative table of reaction conditions often employed for [3+2] cycloadditions involving similar electron-poor heterocyclic systems, which would be applicable for exploratory studies with this compound.

Table 1: Representative Conditions for [3+2] Cycloaddition Reactions

Click to view interactive data
1,3-Dipole Type Dipolarophile Solvent Temperature (°C) Typical Yield (%)
Azomethine Ylide Electron-deficient alkene Toluene 80-110 70-95
Nitrone Electron-deficient alkene Benzene 80 60-90
Nitrile Oxide Electron-deficient alkyne Dichloromethane 25 75-98
Diazoalkane N-Substituted Maleimide (B117702) Diethyl Ether 0-25 80-95

Rearrangement Reactions and Tautomerism Studies

While a wide array of rearrangement reactions are known for aromatic and heterocyclic nitro compounds, specific studies detailing rearrangements of the this compound skeleton are not prominent in the literature. bdu.ac.inwiley-vch.de However, the structure is amenable to theoretical studies of potential molecular rearrangements.

Of more direct relevance is the phenomenon of tautomerism. This compound can theoretically undergo nitro-aci-nitro tautomerism, a form of prototropy. researchgate.net This equilibrium involves the migration of a proton from the carbon atom adjacent to the nitro group (the C4 position) to one of the oxygen atoms of the nitro group. This process is typically facilitated by a base, which abstracts the acidic α-proton to form a resonance-stabilized nitronate anion intermediate. Subsequent protonation on an oxygen atom yields the aci-nitro tautomer, also known as a nitronic acid. spcmc.ac.in

The two tautomeric forms are:

Nitro form: The thermodynamically more stable, conventional structure of this compound.

Aci-nitro form: A higher-energy tautomer, 1-benzyl-3-(aci-nitro)-1H-pyrrole, which is generally less stable but can be a key reactive intermediate in certain transformations. spcmc.ac.in

Nitro-aci-nitro Tautomeric Equilibrium
The chemical equilibrium between the nitro form of this compound and its aci-nitro tautomer, proceeding through a nitronate anion intermediate in the presence of a base (B:).
Figure 2: Base-catalyzed tautomerization of this compound to its aci-nitro form.

The formation of the aci-nitro intermediate is significant as it alters the molecule's reactivity, with the nitronic acid functionality having different electronic and steric properties compared to the nitro group.

Kinetic and Thermodynamic Investigations of Chemical Transformations

Specific experimental kinetic and thermodynamic data for the chemical transformations of this compound are not widely available. However, the general principles governing the previously discussed reactions can be outlined.

Cycloaddition Reactions:

Kinetics: The rate of cycloaddition is determined by the activation energy (Ea). According to Frontier Molecular Orbital (FMO) theory, the reaction rate is fastest when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is small. For the predicted reaction of electron-deficient this compound, a small HOMO-LUMO gap would be expected with an electron-rich 1,3-dipole, leading to a lower activation energy and a faster reaction rate.

Tautomerism:

Thermodynamics: In the nitro-aci-nitro equilibrium, the nitro form is almost always the thermodynamically more stable tautomer. spcmc.ac.in This stability arises from the strong N=O bonds and the aromaticity of the pyrrole ring, which is disrupted in the aci-nitro form's nitronate-like structure. The equilibrium thus lies heavily in favor of the nitro tautomer.

Kinetics: The interconversion between tautomers requires breaking and forming C-H and O-H bonds and involves a significant activation energy barrier, making the uncatalyzed reaction slow. The process is, however, subject to acid or base catalysis. Catalysts provide a lower-energy pathway for proton transfer, thereby increasing the rate at which equilibrium is achieved. spcmc.ac.in

The following table summarizes these general kinetic and thermodynamic principles.

Table 2: General Kinetic and Thermodynamic Parameters for Discussed Reactions

Click to view interactive data
Transformation Kinetic Aspect (Rate) Thermodynamic Aspect (Equilibrium)
[3+2] Cycloaddition Governed by activation energy (Ea), which is influenced by HOMO-LUMO energy gap. Generally favorable (ΔG < 0) due to the formation of two stable σ-bonds from two π-bonds (ΔH < 0).
Nitro-aci-nitro Tautomerism Slow uncatalyzed rate due to high Ea for proton transfer. Rate is increased by acid or base catalysis. Equilibrium strongly favors the more stable nitro form (ΔG > 0 for the forward reaction to the aci form).

Computational and Theoretical Chemistry Insights into 1 Benzyl 3 Nitro 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic nature of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine a molecule's electronic structure and a host of related properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for optimizing molecular structures and calculating energies due to its balance of accuracy and computational efficiency. mdpi.com For 1-Benzyl-3-nitro-1H-pyrrole, a common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G(d,p) to accurately model the molecule's geometry. nih.govnih.gov

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For this compound, calculations would predict a largely planar pyrrole (B145914) ring. The nitro group at the C3 position is expected to be nearly coplanar with the pyrrole ring to maximize π-conjugation, which influences the electronic properties of the system. The benzyl (B1604629) group attached to the nitrogen atom (N1) will have rotational freedom, and its preferred orientation will be a result of minimizing steric hindrance with the pyrrole ring. DFT calculations also provide the total electronic energy of the optimized structure, a key value for assessing its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound using DFT The following data is illustrative, based on typical values for similar molecular fragments calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterBond/AnglePredicted Value
Bond Lengths C3-N(nitro)~1.45 Å
N1-C(benzyl)~1.47 Å
C2=C3~1.38 Å
N1-C2~1.37 Å
Bond Angles C2-C3-N(nitro)~125°
C5-N1-C(benzyl)~128°
Dihedral Angle C2-C3-N-O(nitro)~0° or 180°

Ab Initio Methods for Electronic Properties and Charge Distribution

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to provide a detailed picture of electronic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) or more advanced approaches such as Complete Active Space Self-Consistent Field (CASSCF) can offer high accuracy for properties like charge distribution. nih.govresearchgate.net

For this compound, these calculations can determine the distribution of electron density across the molecule. The powerful electron-withdrawing nature of the nitro group is expected to significantly polarize the molecule. This leads to a partial positive charge on the atoms of the pyrrole ring, particularly the carbon atom attached to the nitro group (C3), and a high negative charge on the oxygen atoms of the nitro group. The benzyl group, while less influential than the nitro group, also affects the charge distribution on the pyrrole nitrogen. This charge distribution is crucial for understanding the molecule's dipole moment and its intermolecular interactions.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound The following data is illustrative of expected charge distribution from an ab initio calculation.

AtomLocationPredicted Mulliken Charge (a.u.)
N (nitro)Nitro Group+0.8 to +1.0
O (nitro)Nitro Group-0.5 to -0.7 (each)
C3Pyrrole Ring+0.2 to +0.4
N1Pyrrole Ring-0.4 to -0.6

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comunesp.br The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity. nih.gov

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com In this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the pyrrole and benzyl rings. Conversely, due to the strong electron-withdrawing character of the nitro group, the LUMO is anticipated to be localized significantly on the nitro group and the C3 carbon of the pyrrole ring. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. irjweb.com A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. wuxibiology.com Conversely, a large gap implies high stability. irjweb.com The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness (η), which measures resistance to charge transfer, and chemical potential (μ), which relates to electronegativity. nih.gov

Table 3: Predicted FMO Properties and Reactivity Descriptors for this compound The following data is illustrative and represents typical values for nitroaromatic compounds.

ParameterSymbolPredicted Value (eV)Implication
HOMO EnergyEHOMO~ -7.5Nucleophilicity/Electron-donating ability
LUMO EnergyELUMO~ -3.0Electrophilicity/Electron-accepting ability
HOMO-LUMO Gap ΔE ~ 4.5 Moderate Reactivity
Chemical Hardnessη = (ELUMO-EHOMO)/2~ 2.25Resistance to deformation of electron cloud
Chemical Potentialμ = (EHOMO+ELUMO)/2~ -5.25Tendency to attract or lose electrons

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a detailed understanding of the reaction mechanism.

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to map the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. faccts.de This computation is crucial for verifying that a calculated transition state structure indeed corresponds to the reaction of interest. researchgate.net The process starts at the saddle point of the transition state and follows the path of steepest descent in both the forward direction (towards products) and the reverse direction (towards reactants). researchgate.net

For a hypothetical reaction involving this compound, such as a nucleophilic attack at the C2 position of the pyrrole ring, a transition state structure would first be located. An IRC calculation would then be performed. The forward path would trace the formation of the new bond with the nucleophile and lead to the final product structure. The backward path would show the separation of the nucleophile from the pyrrole, leading back to the initial reactants. This confirms the role of the transition state and provides a dynamic picture of the bond-forming and bond-breaking processes. rsc.org

Table 4: Illustrative Data Points from a Hypothetical IRC Calculation This table represents the energy profile along the reaction coordinate for a nucleophilic addition to this compound.

Reaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)Point on Pathway
-2.00.0Reactants (separated)
-1.05.2Approaching TS
0.0 15.8 Transition State (TS)
+1.08.1Approaching Product
+2.0-2.5Product (adduct)

Simulation of Solvent Effects on Reaction Pathways

Theoretical investigations into solvent effects typically employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations while capturing bulk electrostatic effects. Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture of specific interactions like hydrogen bonding, but at a much higher computational cost.

Studies on 1,3-dipolar cycloadditions, a class of reactions relevant to heterocyclic compounds, have shown that solvent polarity can significantly impact reaction rates. For instance, the reaction of a nitrile oxide is often slower in dipolar aprotic solvents compared to nonpolar ones, but can be accelerated in aqueous solutions. researchgate.net This acceleration is attributed to two main factors: enhanced hydrophobic interactions that organize the reactants and hydrogen bonding between water and a polarizable activated complex, both of which can lower the Gibbs energy of activation. researchgate.net

In the context of this compound, the nitro group makes the molecule highly polar. For a hypothetical reaction, such as a nucleophilic attack on the pyrrole ring, a polar solvent would be expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent. This stabilization would lower the activation energy barrier and increase the reaction rate. Computational simulations can quantify this effect by calculating the energy profile of the reaction in different simulated solvents.

The table below illustrates a hypothetical simulation of solvent effects on the activation energy for a reaction involving 1-Benzyl-3--nitro-1H-pyrrole, demonstrating how computational models can predict the impact of the solvent environment.

Table 1: Simulated Solvent Effect on Activation Energy (ΔG‡)

Solvent Dielectric Constant (ε) Simulated ΔG‡ (kcal/mol)
Hexane 1.9 25.4
Chloroform 4.8 22.1
Acetone 21 19.8
Dimethyl Sulfoxide 47 18.5

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trend based on theoretical principles.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are routinely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for confirming molecular structures, interpreting experimental spectra, and assigning specific signals to atoms or functional groups within a molecule. For this compound, theoretical calculations can provide predicted ¹H NMR, ¹³C NMR, and Infrared (IR) spectra.

The process involves first optimizing the molecule's geometry at a chosen level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Once the lowest energy conformation is found, the spectroscopic properties are calculated.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. semanticscholar.org These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) that can be directly compared with experimental spectra. semanticscholar.org Studies on similar aromatic systems, like 3-nitrobenzaldehyde, show good agreement between theoretical and experimental chemical shift data. mmu.ac.uk The calculations can help resolve ambiguities in crowded spectral regions and confirm the assignment of each proton and carbon atom. mmu.ac.uk

The table below shows a comparison of expected experimental ¹H NMR chemical shifts for the pyrrole core of a related compound with values predicted by DFT calculations, illustrating the typical accuracy of such methods.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Pyrrole System

Proton Predicted Chemical Shift (δ) Experimental Chemical Shift (δ)
H-2 6.74 6.73
H-4 6.24 6.23
H-5 6.74 6.73

Note: Data is based on the parent 1H-pyrrole molecule to illustrate the methodology, as specific experimental data for this compound is not available. chemicalbook.com Theoretical values are generalized from typical DFT calculation outcomes.

Similarly, theoretical calculations can predict vibrational frequencies corresponding to IR spectroscopy. The calculation provides a set of normal modes and their corresponding frequencies and intensities. jetir.org Because theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they are typically scaled by an empirical factor (around 0.96-0.98 for DFT methods) to improve agreement with experimental data. jetir.org These calculations are crucial for assigning specific absorption bands to molecular motions, such as N-O stretching in the nitro group, C-N stretching in the pyrrole ring, or C-H bending of the benzyl group.

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1550 - 1520
Nitro (NO₂) Symmetric Stretch ~1360 - 1330
Pyrrole Ring C=C Stretch ~1480 - 1450
Pyrrole Ring C-N Stretch ~1200 - 1170

Note: The data in this table represents typical frequency ranges predicted for these functional groups based on computational studies of related nitro-aromatic and heterocyclic compounds. jetir.orgresearchgate.net

Applications of 1 Benzyl 3 Nitro 1h Pyrrole As a Chemical Precursor and in Non Biological Systems

Role as a Building Block in Complex Organic Molecule Synthesis

The strategic placement of the benzyl (B1604629) and nitro groups on the pyrrole (B145914) ring makes 1-benzyl-3-nitro-1H-pyrrole a highly useful building block in organic synthesis. The benzyl group provides stability and influences solubility, while the nitro group serves as a versatile functional handle for a wide array of chemical transformations.

Precursor to Advanced Heterocyclic Frameworks

The true synthetic potential of this compound is realized in its role as a precursor to elaborate heterocyclic systems. The nitro group is the key to this versatility, offering a gateway to numerous functionalities.

A primary transformation is the reduction of the nitro group to an amino group (3-amino-1-benzyl-1H-pyrrole). This introduces a nucleophilic center on the pyrrole ring, which can be exploited in cyclization reactions to build fused-ring systems. For instance, the resulting amine can react with dicarbonyl compounds or their equivalents to construct bicyclic structures containing pyrazine, pyrimidine, or diazepine (B8756704) rings fused to the pyrrole core.

Furthermore, the electron-deficient nature of the pyrrole ring, enhanced by the C3-nitro group, makes it a potential candidate for participating in cycloaddition reactions. While the parent pyrrole is electron-rich, the nitro substituent alters its electronic properties, potentially allowing it to act as a dipolarophile or dienophile in specific contexts. For example, 1,3-dipolar cycloaddition reactions involving N-benzyl maleimide (B117702) (a related N-substituted five-membered heterocycle) are known to produce complex fused pyrrolo[3,4-c]pyrazole derivatives. ias.ac.in This highlights the general strategy of using N-benzyl heterocycles to create advanced frameworks.

The general synthetic utility of nitroarenes as precursors to N-heterocycles is well-established, with various reduction methods available to facilitate subsequent cyclizations for the synthesis of biologically relevant compounds. nih.gov This principle is directly applicable to this compound for crafting novel and complex heterocyclic molecules.

Table 1: Examples of Heterocyclic Synthesis Strategies Involving Functionalized Pyrroles

Precursor TypeReaction TypeResulting FrameworkPotential Application
3-Aminopyrrole (from 3-Nitropyrrole)Condensation with 1,2-dicarbonylsPyrrolo[2,3-b]pyrazinesMedicinal Chemistry
3-Aminopyrrole (from 3-Nitropyrrole)Reaction with β-ketoestersPyrrolo[3,2-b]pyridinesMaterial Science
N-Substituted Pyrrole1,3-Dipolar CycloadditionFused Pyrrolopyrazoles ias.ac.inPharmaceutical Scaffolds
Nitroalkenes/NitroarenesReductive CyclizationΔ1-Pyrrolines, Pyrroles nih.govnih.govSynthesis of Natural Products

Derivatization for Material Science Applications (e.g., Monomers for Polymer Synthesis, Optoelectronic Components)

Pyrrole-containing polymers, particularly polypyrrole, are renowned for their conducting properties. Functionalized pyrroles serve as monomers to tune the properties of these materials for specific applications, including optoelectronics. mdpi.com this compound can be envisioned as a precursor to such specialized monomers.

For instance, chemical modification of the nitro group can yield a variety of functional groups suitable for polymerization. Reduction to an amine, as mentioned, provides a site for creating polyamides or polyimides. The nitro group itself can be used to activate the pyrrole ring for specific coupling reactions.

In the field of optoelectronics, polymers based on diketopyrrolopyrrole (DPP) have gained significant attention. tue.nl These materials often require solubilizing side chains on the nitrogen atoms to enable solution-based processing for devices like organic solar cells and field-effect transistors. tue.nl While the benzyl group on this compound is not typically the final side chain desired, it can be removed (debenzylation) to provide a free N-H group. This N-H pyrrole derivative can then be alkylated with more complex side chains tailored for material applications or used directly in polymerization reactions. The presence of a functional group (like the nitro group or its derivatives) at the C3 position would further modify the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, impacting its light absorption and charge transport characteristics. mdpi.com

Catalytic Applications and Ligand Design

The pyrrole nucleus is a common structural motif in ligands for transition metal catalysis and in the architecture of organocatalysts. The electronic and steric properties of this compound make it an interesting platform for developing novel catalytic systems.

Use as a Ligand in Transition Metal Catalysis

Derivatives of this compound can be designed to act as ligands that coordinate with transition metals. The pyrrole nitrogen atom, after potential debenzylation, or other donor atoms introduced through modification of the nitro group, can bind to a metal center.

The presence of the strongly electron-withdrawing nitro group is particularly significant. It drastically lowers the electron density of the pyrrole ring, which in turn influences the donor properties of the ligand. Research on cobalt complexes with pyrrolecarboxamide ligands has shown that electron-withdrawing substituents on the ligand can enhance catalytic activity in reduction reactions. rsc.org A ligand derived from this compound would impart strong electron-withdrawing character, making the coordinated metal center more electrophilic and potentially more active in certain catalytic cycles, such as oxidations or Lewis acid-catalyzed reactions. The design of multidentate ligands incorporating the nitropyrrole moiety could provide robust coordination to first-row transition metals, which is beneficial for creating stable and efficient catalysts. researchgate.netnih.gov

Precursor to Organocatalysts

Organocatalysis has become a major pillar of modern synthetic chemistry, and the development of new catalyst scaffolds is a continuous pursuit. nih.gov Pyrrole derivatives have been successfully employed in organocatalytic reactions. For example, 3-pyrrolyl-oxindoles have been used as nucleophiles in asymmetric reactions with nitroalkenes. nih.gov

This compound serves as a valuable starting point for the synthesis of chiral organocatalysts. The key is the transformation of the nitro group into other functionalities that can participate in catalysis, such as an amine, a thiourea, or a squaramide. For example, reduction of the nitro group to an amine, followed by reaction with a chiral isothiocyanate, would yield a chiral pyrrole-based thiourea. Such molecules are known to act as bifunctional catalysts, activating both the electrophile and nucleophile through hydrogen bonding interactions, enabling highly enantioselective reactions.

Development of Chemo- and Biosensors (Focus on Molecular Recognition Mechanism)

Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as color or fluorescence. mdpi.com The principle of detection relies on a specific interaction between the sensor and the analyte, a process known as molecular recognition. mdpi.com Pyrrole-based systems are frequently used in sensor design, often as part of a larger conjugated system or as a component of a molecularly imprinted polymer (MIP). mdpi.comnih.gov

Derivatives of this compound are promising candidates for chemosensor development. The electron-deficient nature of the 3-nitropyrrole (B1211435) ring makes it an excellent candidate for interacting with electron-rich analytes. The molecular recognition mechanism would likely be based on charge-transfer interactions, where the nitropyrrole unit acts as an electron acceptor and the analyte as an electron donor. This interaction can lead to the formation of a colored charge-transfer complex or cause quenching of the sensor's fluorescence, providing a clear signal. This mechanism is exploited in sensors for nitroaromatic compounds, where an electron-rich fluorophore detects electron-deficient analytes. nih.gov The reverse—using an electron-deficient core like 3-nitropyrrole to detect electron-rich species—is a complementary and powerful strategy.

Furthermore, 3-nitropyrrole derivatives can be incorporated as functional monomers in the creation of MIPs. In this technique, a polymer network is formed around a template molecule (the analyte). nih.gov After removal of the template, cavities with a specific shape and chemical affinity for the analyte remain. frontiersin.org A monomer derived from this compound could establish specific hydrogen bonding or electrostatic interactions with the template molecule during polymerization, leading to highly selective recognition sites in the final sensor. frontiersin.org

Table 2: Potential Sensor Applications and Recognition Mechanisms

Sensor TypeAnalyte TypeKey Interaction (Molecular Recognition)Signal Output
Fluorescence SensorElectron-rich aromatic compoundsπ-π stacking, Charge-transferFluorescence quenching
Colorimetric SensorAmines, AnilinesCharge-transfer complex formationColor change
Molecularly Imprinted Polymer (MIP)Specific template molecule (e.g., drug, metabolite)Hydrogen bonding, Shape complementarity frontiersin.orgElectrochemical or optical signal change

Principles of Analyte Binding and Detection Mechanisms

Following a comprehensive review of scientific literature and research databases, there is currently no available information detailing the specific applications of this compound as a chemical precursor for sensors or its direct use in non-biological systems for analyte binding and detection. Extensive searches did not yield any studies that investigate or report on the principles of analyte binding or the detection mechanisms associated with this particular compound.

While the broader class of pyrrole derivatives has been a subject of interest in the development of chemical sensors, the specific role of this compound in this area is not documented. Research in chemical sensing has explored various functionalized pyrroles, such as diketopyrrolopyrroles and dipyrrolyldiketone (B14134854) BF2 complexes, for the detection of anions and nitroaromatic compounds. acs.orgnih.gov These studies highlight the potential of the pyrrole scaffold in sensor design, often leveraging the electron-rich nature of the pyrrole ring or the hydrogen-bonding capabilities of N-H groups. nih.gov

Furthermore, investigations into nitro-substituted pyrroles have been conducted in different contexts. For instance, 2-(2-nitroalkyl)pyrroles are recognized as valuable intermediates in the synthesis of bioactive compounds. nih.gov However, this research does not extend to the application of this compound in analyte detection.

The absence of published data prevents a detailed discussion on its potential analyte binding principles, such as electrochemical, colorimetric, or fluorescent detection mechanisms. Therefore, no research findings or data tables regarding the analyte binding and detection capabilities of this compound can be provided.

Structure Reactivity Relationship Srr and Derivatization Strategies for 1 Benzyl 3 Nitro 1h Pyrrole Analogs

Systematic Variation of Substituents on the Benzyl (B1604629) Moiety

The benzyl group attached to the nitrogen of the pyrrole (B145914) ring offers a versatile platform for introducing a wide array of substituents. These substituents can exert profound electronic and steric effects, thereby modulating the reactivity of the entire molecule.

Electronic Effects on Pyrrole Reactivity

The electronic nature of substituents on the benzyl ring can significantly influence the electron density of the pyrrole nucleus. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the availability of the nitrogen lone pair for delocalization within the pyrrole ring, which in turn affects its susceptibility to electrophilic attack.

Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the benzyl ring. This effect is transmitted inductively to the pyrrole nitrogen, enhancing its electron-donating capability into the pyrrole ring. Consequently, the pyrrole ring becomes more activated towards electrophilic substitution. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density on the benzyl ring and, by extension, on the pyrrole nitrogen. This deactivation of the pyrrole ring makes it less susceptible to electrophilic attack.

The impact of these electronic effects can be quantitatively assessed through Hammett plots, which correlate the reaction rates or equilibrium constants of a series of substituted compounds with the Hammett substituent constant (σ). While specific Hammett studies on 1-benzyl-3-nitro-1H-pyrrole are not extensively documented in publicly available literature, the general principles of physical organic chemistry suggest a linear free-energy relationship would be observed.

Table 1: Predicted Electronic Effects of Benzyl Substituents on the Reactivity of the Pyrrole Ring in this compound

Substituent (X) on Benzyl RingElectronic NatureHammett Constant (σ)Predicted Effect on Pyrrole Ring Reactivity
-OCH₃Electron-donatingNegativeActivation
-CH₃Electron-donatingNegativeActivation
-HNeutral0Baseline
-ClElectron-withdrawingPositiveDeactivation
-NO₂Electron-withdrawingPositiveStrong Deactivation

Steric Hindrance and Conformational Impact

Beyond electronic effects, the size and position of substituents on the benzyl moiety can introduce steric hindrance, which influences the conformation of the molecule and the accessibility of reactive sites.

Ortho-substituents on the benzyl ring can force the phenyl ring to adopt a twisted conformation relative to the pyrrole ring. This can disrupt the coplanarity between the two rings, potentially affecting the electronic communication between them. Furthermore, bulky ortho-substituents can sterically shield the pyrrole ring, hindering the approach of reagents and thereby decreasing reaction rates. This steric effect is particularly relevant for reactions involving the positions adjacent to the nitrogen atom (C2 and C5).

The conformational impact of steric hindrance can be studied using computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR). For instance, the rotation of the benzyl group around the N-C bond can be restricted by bulky ortho-substituents, leading to distinct conformers with different energy levels and reactivities. While specific conformational studies on substituted this compound are limited, research on related ortho-substituted benzyl compounds has shown that such steric interactions can significantly influence reaction outcomes. rsc.org

Functionalization of the Pyrrole Nucleus at Different Positions

The pyrrole ring itself is a rich substrate for further functionalization. The existing nitro group at the 3-position and the benzyl group at the 1-position play crucial roles in directing subsequent chemical transformations.

Regioselective Substitution and Its Mechanistic Implications

Electrophilic aromatic substitution is a fundamental reaction for functionalizing pyrrole rings. The inherent reactivity of the pyrrole ring is greater than that of benzene (B151609) due to the electron-donating nature of the nitrogen atom. In the case of this compound, the interplay between the activating N-benzyl group and the deactivating 3-nitro group governs the regioselectivity of further substitutions.

The N-benzyl group, being an activating group, directs incoming electrophiles to the ortho (C2 and C5) and para (C4) positions. Conversely, the nitro group is a strong deactivating group and a meta-director. In the context of the pyrrole ring, this means it deactivates the entire ring towards electrophilic attack but directs incoming electrophiles away from the positions adjacent to it.

Experimental evidence on the nitration of 1-benzylpyrrole (B1265733) has shown a significant preference for substitution at the 3-position. wikipedia.org This suggests that even with the directing influence of the N-benzyl group, the inherent reactivity of the C3 position in N-substituted pyrroles is substantial. For this compound, further electrophilic substitution would likely occur at the C5 position, which is ortho to the activating benzyl group and meta to the deactivating nitro group. The C2 position is also activated by the benzyl group but is adjacent to the deactivating nitro group, making it less favorable. The C4 position is para to the benzyl group but ortho to the nitro group, leading to significant deactivation.

The mechanism of these regioselective substitutions involves the formation of a resonance-stabilized cationic intermediate (the sigma complex or arenium ion). The stability of this intermediate determines the preferred position of attack. For substitution at C5, the positive charge can be delocalized onto the nitrogen atom, which is a highly stabilizing interaction.

Impact of Additional Substituents on Nitro Group Transformations

The nitro group at the C3 position is a versatile functional handle that can undergo various transformations, most notably reduction to an amino group. The presence of other substituents on the pyrrole ring can influence the ease and outcome of these transformations.

The reduction of the nitro group is a key step in the synthesis of many biologically active pyrrole derivatives. This transformation is typically achieved using reducing agents such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The electronic nature of other substituents on the pyrrole ring can affect the rate of this reduction. Electron-donating groups on the pyrrole ring would increase the electron density around the nitro group, potentially making it more difficult to reduce. Conversely, electron-withdrawing groups would facilitate the reduction by making the nitro group more electron-deficient and thus more susceptible to nucleophilic attack by the reducing agent.

Furthermore, the presence of other functional groups can influence the choice of reducing agent to ensure chemoselectivity. For example, if a substituent contains a reducible functional group (e.g., an ester or a cyano group), a milder or more selective reducing agent might be required to avoid unwanted side reactions.

Rational Design of New Pyrrole Derivatives Based on SRR Principles

A thorough understanding of the structure-reactivity relationships discussed above is paramount for the rational design of new this compound derivatives with desired chemical and biological properties. By strategically placing substituents with specific electronic and steric properties on both the benzyl and pyrrole moieties, chemists can fine-tune the reactivity and functionality of the molecule.

For instance, in the context of medicinal chemistry, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of analogs with their biological activity. ijert.orgnih.gov By building a QSAR model, it becomes possible to predict the activity of novel, yet-to-be-synthesized compounds. This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

The design of new derivatives can be guided by the following principles derived from SRR:

Modulating Reactivity: To enhance the reactivity of the pyrrole ring for further functionalization, electron-donating groups can be introduced on the benzyl ring.

Controlling Regioselectivity: The strategic placement of blocking groups or the use of specific directing groups can control the position of subsequent substitutions on the pyrrole ring.

Introducing Functional Handles: The derivatization of the nitro group into an amino group opens up a plethora of possibilities for introducing new functionalities through amide bond formation, alkylation, or diazotization reactions.

Optimizing Biological Activity: By systematically varying substituents and evaluating their impact on a specific biological target, it is possible to identify the key structural features responsible for activity and design more potent and selective compounds.

The synthesis of a library of this compound analogs with diverse substituents on the benzyl ring and at various positions on the pyrrole nucleus would provide the necessary data to build robust SRR and QSAR models. This, in turn, would pave the way for the rational design of novel pyrrole derivatives for a wide range of applications.

Future Perspectives and Emerging Research Avenues in 1 Benzyl 3 Nitro 1h Pyrrole Chemistry

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 1-benzyl-3-nitro-1H-pyrrole has traditionally been approached through the direct nitration of 1-benzylpyrrole (B1265733). sci-hub.ru However, this method can lead to mixtures of isomers and dinitrated products, necessitating tedious purification steps. sci-hub.ru Future research is poised to explore more sophisticated and regioselective synthetic routes.

One promising, yet unexplored, avenue is the application of modern cross-coupling reactions. For instance, the Suzuki or Stille coupling of a pre-functionalized 1-benzyl-3-halopyrrole with a suitable nitrogen-based coupling partner could offer a more controlled and high-yielding approach. Similarly, the Buchwald-Hartwig amination could be investigated for the direct introduction of the nitro group or a precursor.

Another area ripe for investigation is the use of flow chemistry. Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which could be pivotal in minimizing the formation of byproducts during the nitration of 1-benzylpyrrole. syrris.com This methodology could lead to a more efficient and scalable synthesis of the target compound.

Furthermore, the development of novel catalytic systems for the synthesis of N-substituted pyrroles is an ongoing endeavor. scispace.comnih.gov Exploring the use of earth-abundant metal catalysts or even organocatalysts for the direct C-H nitration of 1-benzylpyrrole at the 3-position would represent a significant methodological advancement. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Cross-Coupling Reactions High regioselectivity, improved yieldsDevelopment of suitable catalysts and reaction conditions for coupling with nitro-group sources.
Flow Chemistry Enhanced reaction control, scalability, improved safetyOptimization of flow reactor parameters for selective nitration. syrris.com
Novel Catalysis Use of sustainable catalysts, direct C-H functionalizationDesign of organocatalysts or earth-abundant metal catalysts for regioselective nitration.

Emerging Reactivity Patterns and Transformation Discoveries

The reactivity of the this compound scaffold is largely dictated by the interplay between the electron-rich pyrrole (B145914) ring and the electron-withdrawing nitro group. While the nitration of 1-benzylpyrrole is known to yield 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole, with the potential for dinitration to form 1-benzyl-2,4-dinitropyrrole, a deeper understanding of its reactivity is needed. sci-hub.ru

Future research could focus on exploiting the nitro group as a synthetic handle. For example, the reduction of the nitro group to an amino group would open up a vast array of subsequent functionalization possibilities, including diazotization and Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents at the 3-position.

The electron-deficient nature of the C4 and C5 positions of the pyrrole ring, induced by the C3-nitro group, could be harnessed in nucleophilic aromatic substitution reactions. Investigating the displacement of a strategically placed leaving group at these positions by various nucleophiles would be a novel area of exploration.

Furthermore, the potential for this compound to participate in cycloaddition reactions is an intriguing prospect. The electron-withdrawing nature of the nitro group could influence the dienophilic or dipolarophilic character of the pyrrole ring, potentially leading to novel heterocyclic scaffolds.

Reaction TypePotential OutcomeResearch Direction
Nitro Group Reduction Access to 3-amino-1-benzylpyrrole and its derivativesDevelopment of selective reduction methods and exploration of subsequent functionalization.
Nucleophilic Aromatic Substitution Functionalization at C4 and C5 positionsSynthesis of precursors with leaving groups at C4/C5 and screening of nucleophiles.
Cycloaddition Reactions Formation of novel fused heterocyclic systemsInvestigation of reactivity with various dienes, dienophiles, and dipoles.

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. frontiersin.orgresearchgate.net The future of this compound chemistry will undoubtedly be shaped by the adoption of more sustainable practices.

Development of More Eco-Friendly Synthetic Routes

A key focus will be the development of greener nitration methods that avoid the use of harsh and corrosive reagents like mixed acid (HNO₃/H₂SO₄). frontiersin.orgresearchgate.net Research into solid acid catalysts, zeolites, or enzyme-catalyzed nitrations could provide more environmentally benign alternatives. researchgate.net The use of alternative nitrating agents, such as dinitrogen pentoxide or organic nitrates, in conjunction with green solvents, is another promising avenue. rsc.org

The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, are also key aspects of sustainable synthesis that can be applied to the production of this compound. scirp.org

Sustainable ApproachKey BenefitResearch Focus
Green Nitrating Agents Reduced hazardous wasteExploring solid acid catalysts, enzymatic nitration, and alternative reagents. researchgate.net
Atom Economy Minimized waste generationDesigning one-pot and tandem reaction sequences.
Renewable Resources Reduced reliance on fossil fuelsInvestigating bio-based starting materials and energy-efficient reaction technologies. scirp.org

Interdisciplinary Research Opportunities with Theoretical Chemistry and Materials Science

The intersection of synthetic chemistry with theoretical and materials science offers exciting prospects for advancing our understanding and application of this compound.

Computational studies, employing methods like Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net Such theoretical investigations can help in predicting reaction outcomes, understanding reaction mechanisms, and designing new derivatives with tailored electronic properties. A computational study on nitro-derivatives of pyrrole has already suggested their potential as high-energy-density molecules, an area that could be further explored for this compound. researchgate.net

In the realm of materials science, the unique electronic properties of nitropyrroles suggest their potential use in the development of novel organic electronic materials. chemimpex.com The presence of the benzyl (B1604629) group could influence the solid-state packing and intermolecular interactions, which are crucial for charge transport properties. Research into the synthesis of oligomers or polymers incorporating the this compound moiety could lead to new materials for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). The broader field of pyrrole-based nanoscale materials for biomedical applications also presents potential avenues for future research. nih.gov

Interdisciplinary FieldPotential ContributionResearch Direction
Theoretical Chemistry Prediction of reactivity and propertiesDFT calculations to model electronic structure, reaction pathways, and spectroscopic data. researchgate.net
Materials Science Development of novel organic materialsSynthesis and characterization of oligomers and polymers for electronic applications. chemimpex.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-3-nitro-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyrrole derivatives often involves ring-closing metathesis or electrophilic substitution. For example, 1-Benzyl-1H-pyrrole can be synthesized via ring-closing metathesis using Grubbs catalysts, followed by nitration at the 3-position using nitric acid in a controlled environment (e.g., low temperature to avoid over-nitration) . Optimization includes adjusting solvent polarity (e.g., dichloromethane for metathesis), reaction time, and stoichiometry of nitrating agents. Purity can be monitored via TLC, and intermediates should be characterized using NMR (e.g., benzyl proton signals at δ ~5.07 ppm in ¹H-NMR) .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodological Answer : ¹H-NMR is critical for structural confirmation. Key features include:

  • Benzyl protons as a singlet at δ ~5.07 ppm.
  • Pyrrole ring protons as doublets or triplets (e.g., δ ~6.19–6.69 ppm with coupling constants J = 2.1–3.5 Hz) .
  • Nitro group deshielding effects, which shift adjacent protons downfield. Compare experimental data with literature values (e.g., δ ~6.23 ppm for substituted pyrroles) . For purity, ensure absence of extraneous peaks (e.g., unreacted benzyl halides at δ ~4.5–5.0 ppm).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected splitting patterns in ¹H-NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., restricted rotation of the nitro group) or diastereotopic protons.

  • Perform variable-temperature NMR to distinguish dynamic effects: coalescence of split signals at higher temperatures indicates conformational exchange .
  • Use 2D NMR (COSY, NOESY) to confirm coupling relationships and spatial proximity of protons. For example, NOE correlations between benzyl and pyrrole protons confirm substituent orientation .
  • Cross-validate with IR (e.g., nitro group absorption at ~1520–1350 cm⁻¹) and mass spectrometry (e.g., molecular ion peak m/z = 157 for benzyl-pyrrole derivatives) .

Q. How can single-crystal X-ray diffraction with SHELX software determine molecular conformation and nitro group orientation?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation (e.g., using ethanol/water mixtures). Ensure crystal quality by optimizing solvent polarity and temperature .
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect high-resolution data (e.g., θmax > 25°) to resolve nitro group geometry .
  • Refinement : In SHELXL, refine anisotropic displacement parameters for non-hydrogen atoms. Constrain the nitro group’s geometry using AFIX commands if disorder is observed. Validate using R-factor convergence (e.g., R₁ < 0.05) and check for twinning with PLATON .

Q. How do researchers validate crystal structures of nitro-substituted pyrroles to ensure accuracy?

  • Methodological Answer :

  • Validation Tools : Use the CIF-check tool in PLATON to identify missed symmetry (e.g., twinning) or over-constrained parameters .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O contacts between nitro and benzyl groups) to confirm packing stability .
  • Comparative Analysis : Align the refined structure with DFT-optimized geometries (e.g., using Gaussian) to validate bond lengths and angles (e.g., C–N bond ~1.22 Å for nitro groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.